molecular formula C18H19ClN2O3S B2444565 2-(4-chlorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide CAS No. 946222-63-5

2-(4-chlorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

Cat. No. B2444565
CAS RN: 946222-63-5
M. Wt: 378.87
InChI Key: ABQXTZSOVYEESY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound X" in the scientific literature.

Scientific Research Applications

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, closely related to the chemical structure of interest, demonstrated significant antiviral and antiapoptotic effects in vitro. It showed a considerable decrease in viral load and an increase in survival rates in Japanese encephalitis virus-infected mice, indicating its therapeutic efficacy in treating Japanese encephalitis (Ghosh et al., 2008).

Structural Aspects and Fluorescence Properties

Research on the structural aspects of amide-containing isoquinoline derivatives has revealed their ability to form gels and crystalline solids upon treatment with various mineral acids. These compounds exhibit enhanced fluorescence emission at lower wavelengths compared to the parent compound, suggesting potential applications in materials science and fluorescence studies (Karmakar et al., 2007).

Antitubercular Agents

2-(Quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis growth. Chemical modifications of lead compounds in this class yielded highly potent antitubercular agents with minimum inhibitory concentration (MIC) values as low as 0.05 μM. These compounds were active against drug-resistant strains and showed no apparent toxicity to mammalian cells, highlighting their potential as novel therapeutic agents for tuberculosis treatment (Pissinate et al., 2016).

Antimalarial and Anticonvulsant Activities

Several studies have explored the synthesis and evaluation of sulfonamide derivatives, including those related to 2-(4-chlorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide, for their antimalarial and anticonvulsant activities. These compounds have shown potential as antimalarial agents, with some demonstrating significant activity against Plasmodium falciparum strains. Additionally, novel synthetic routes have been developed to create derivatives with potential anticonvulsant properties, although further research is needed to fully understand their efficacy and mechanism of action (Ghorab et al., 2015).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-25(23,24)21-10-2-3-14-6-9-16(12-17(14)21)20-18(22)11-13-4-7-15(19)8-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQXTZSOVYEESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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